![molecular formula C23H23ClN2O5 B610057 (3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B610057.png)
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Übersicht
Beschreibung
PF-739 ist eine Verbindung, die für ihre Rolle als direkter Pan-Aktivator der Adenosinmonophosphat-aktivierten Proteinkinase (AMPK) bekannt ist. AMPK ist ein entscheidendes Enzym, das als Energiesensor in Zellen fungiert und die zelluläre Energiehomöostase reguliert. PF-739 wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen bei Stoffwechselstörungen wie Typ-2-Diabetes, Herz-Kreislauf-Erkrankungen und Fettleibigkeit untersucht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
PF-739 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Benzimidazol-Derivats mit einem zuckerartigen Mannitol-Anhang beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Benzimidazol-Kerns: Der erste Schritt beinhaltet die Cyclisierung von o-Phenylendiamin mit einem Carbonsäurederivat unter Bildung des Benzimidazol-Kerns.
Anfügen des Mannitol-Anhangs: Der Benzimidazol-Kern wird dann unter bestimmten Bedingungen mit einem Mannitol-Derivat umgesetzt, um den zuckerartigen Anhang zu koppeln.
Abschließende Modifikationen: Weitere chemische Modifikationen werden durchgeführt, um die gewünschte chemische Struktur von PF-739 zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von PF-739 beinhaltet die Skalierung des oben beschriebenen Synthesewegs. Das Verfahren ist für die Großproduktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Überlegungen sind:
Reaktionsbedingungen: Optimierung von Temperatur, Druck und Lösungsmittelbedingungen, um die Ausbeute zu maximieren.
Reinigung: Anwendung von Techniken wie Kristallisation, Chromatographie und Umkristallisation, um eine hohe Reinheit zu erreichen.
Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der gesetzlichen Vorgaben sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PF-739 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: PF-739 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können PF-739 in reduzierte Formen umwandeln.
Substitution: PF-739 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nukleophile.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel:
Oxidation: Oxidierte Derivate mit veränderten funktionellen Gruppen.
Reduktion: Reduzierte Formen mit unterschiedlichen Oxidationsstufen.
Substitution: Substituierte Verbindungen mit neuen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
PF-739 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeug zur Untersuchung der Aktivierungsmechanismen von AMPK und seiner Rolle in der zellulären Energiehomöostase.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf den Zellstoffwechsel und die Energierückgewinnung.
Medizin: Erforscht hinsichtlich seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Stoffwechselstörungen wie Typ-2-Diabetes, Herz-Kreislauf-Erkrankungen und Fettleibigkeit.
Industrie: Anwendung bei der Entwicklung neuer Medikamente und Therapeutika, die auf AMPK abzielen
Wirkmechanismus
PF-739 entfaltet seine Wirkungen, indem es an das AMPK-Enzym bindet und es aktiviert. Der Aktivierungsmechanismus beinhaltet die folgenden Schritte:
Bindung an AMPK: PF-739 bindet an die allosterische Medikament- und Metaboliten-Bindungsstelle (ADaM) am AMPK-Enzym.
Konformationsänderungen: Die Bindung induziert Konformationsänderungen im Enzym, wodurch seine Aktivität verstärkt wird.
Aktivierung von AMPK: Das aktivierte AMPK erhöht den Spiegel von Adenosintriphosphat (ATP), fördert katabolische Prozesse und hemmt anabolische Prozesse.
Molekulare Ziele und Wege: PF-739 zielt auf verschiedene molekulare Signalwege ab, die an der zellulären Energie-regulation beteiligt sind, darunter der Glucose- und Lipid-Stoffwechsel
Wirkmechanismus
PF-739 exerts its effects by binding to the AMPK enzyme and activating it. The activation mechanism involves the following steps:
Binding to AMPK: PF-739 binds to the allosteric drug and metabolite (ADaM) site on the AMPK enzyme.
Conformational Changes: Binding induces conformational changes in the enzyme, enhancing its activity.
Activation of AMPK: The activated AMPK increases the levels of adenosine triphosphate (ATP), promoting catabolic pathways and inhibiting anabolic pathways.
Molecular Targets and Pathways: PF-739 targets various molecular pathways involved in cellular energy regulation, including glucose and lipid metabolism
Vergleich Mit ähnlichen Verbindungen
PF-739 wird mit anderen AMPK-Aktivatoren wie A-769662 und MK-8722 verglichen. Zu den wichtigsten Unterschieden gehören:
Chemische Struktur: PF-739 hat eine einzigartige Benzimidazol-Derivatstuktur mit einem Mannitol-Anhang, während A-769662 einen Thienopyridon-Ring besitzt.
Selektivität: PF-739 ist ein Pan-Aktivator, der mehrere Isoformen von AMPK aktiviert, während andere Aktivatoren eine Isoformen-spezifische Aktivität aufweisen können.
Bindungsaffinität: PF-739 weist aufgrund spezifischer Strukturmerkmale eine geringfügig höhere Affinität zu bestimmten AMPK-Isoformen auf
Liste ähnlicher Verbindungen
- A-769662
- MK-8722
- PF-249
Eigenschaften
Molekularformel |
C23H23ClN2O5 |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C23H23ClN2O5/c24-15-8-17-16(7-14(15)12-1-3-13(4-2-12)23(11-27)5-6-23)25-22(26-17)31-19-10-30-20-18(28)9-29-21(19)20/h1-4,7-8,18-21,27-28H,5-6,9-11H2,(H,25,26)/t18-,19-,20-,21-/m1/s1 |
InChI-Schlüssel |
IMVYDTHPRTUISR-XRXFAXGQSA-N |
SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O |
Isomerische SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O |
Kanonische SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF-739; PF 739; PF739; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


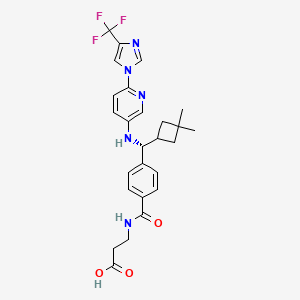
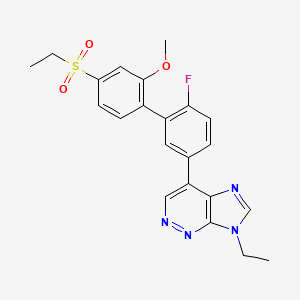
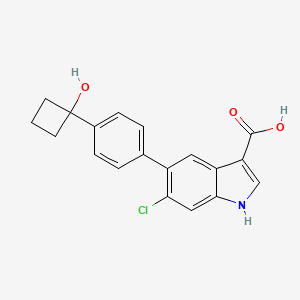
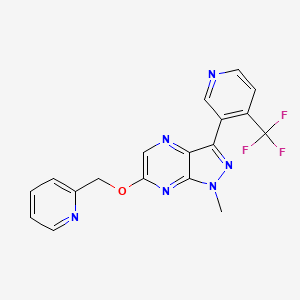
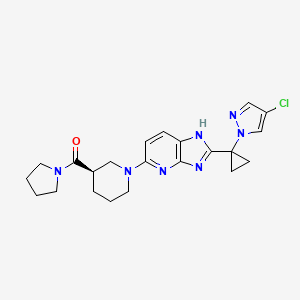
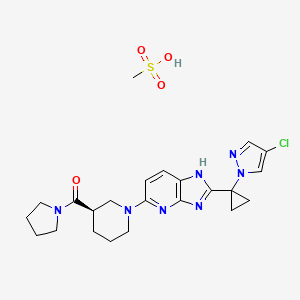
![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide](/img/structure/B609987.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)
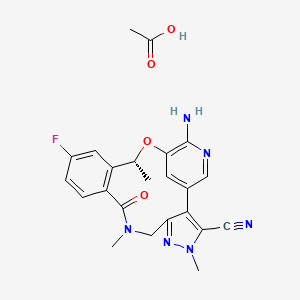

![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)
![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)
